molecular formula C9H10N2 B6265940 N-methyl-1H-indol-5-amine CAS No. 149555-66-8

N-methyl-1H-indol-5-amine

Cat. No.: B6265940
CAS No.: 149555-66-8
M. Wt: 146.19 g/mol
InChI Key: UTIPTKYYZQIJLI-UHFFFAOYSA-N
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Description

N-methyl-1H-indol-5-amine is a compound with the molecular formula C9H10N2 and a molecular weight of 146.19 . It is a powder in physical form . The compound is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 1h-indol-5-amine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, new derivatives of N-(1H-indol-5-yl)-2-(((5-substitutedbenzo[d]thiazol-2-yl)methyl)amino)acetamides have been synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring . The indole molecule has seven positions to accommodate different substitutions .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 146.19 . The compound has a CAS Number of 149555-66-8 .

Safety and Hazards

N-methyl-1H-indol-5-amine is associated with several safety hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Indoles, including N-methyl-1H-indol-5-amine, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The future directions in the study of indoles involve the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-1H-indol-5-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Indole", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Indole is reacted with methylamine in ethanol to form N-methylindole.", "Step 2: N-methylindole is reduced with sodium cyanoborohydride in ethanol to form N-methylindoline.", "Step 3: N-methylindoline is reacted with hydrochloric acid to form N-methyl-1H-indole hydrochloride.", "Step 4: N-methyl-1H-indole hydrochloride is treated with sodium hydroxide to form N-methyl-1H-indole.", "Step 5: N-methyl-1H-indole is reacted with acetone in the presence of a catalyst to form N-methyl-1H-indol-5-amine." ] }

CAS No.

149555-66-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-5-amine

InChI

InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3

InChI Key

UTIPTKYYZQIJLI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC=C2

Purity

95

Origin of Product

United States

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